molecular formula C12H22N2O2 B2995294 tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1181573-42-1

tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B2995294
CAS No.: 1181573-42-1
M. Wt: 226.32
InChI Key: AUVFTKSYBSBNAS-IVZWLZJFSA-N
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Description

tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic carbamate derivative featuring a 2-azanorbornane core. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl substituent at the C3 position of the bicyclo[2.2.1]heptane scaffold. This compound is primarily utilized as a chiral building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and other bioactive molecules . Key spectral data, such as ESI-MS (m/z 369.3 [M+H]+) and NMR signals, confirm its structural identity .

Properties

IUPAC Name

tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-8(6-9)10(14)7-13/h8-10H,4-7,13H2,1-3H3/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVFTKSYBSBNAS-IVZWLZJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the aminomethyl group: This step often involves the use of a protecting group strategy to introduce the aminomethyl group selectively.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

tert-Butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. This compound can modulate biochemical pathways by acting as an inhibitor or activator of enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate differ in substituents, stereochemistry, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Molecular Formula Molecular Weight Key Spectral Data Applications
Target Compound C3: aminomethyl Boc carbamate, bicyclo[2.2.1]heptane C12H22N2O2 226.3 ESI-MS: m/z 369.3 [M+H]+ Intermediate for cathepsin inhibitors
tert-butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate C3: ketone, C5-C6: double bond Boc carbamate, enone C11H17NO3 211.26 NMR: δ 170.24 (C=O) Precursor for divinylpyrrolidine derivatives
tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate C3: hydroxymethyl Boc carbamate, hydroxyl C12H21NO3 227.30 ESI-MS: m/z 376.4 [M+H]+ Intermediate in peptide synthesis
tert-butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate C6: hydroxyl Boc carbamate, hydroxyl C11H19NO3 213.27 Purity: ≥97% Chiral alcohol in drug discovery
tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate C3: bromobenzimidazole Boc carbamate, heteroaromatic C18H23BrN2O2 403.29 CAS: 259217-95-3 Key intermediate in antiviral agents

Stereochemical Considerations

The (1R,3S,4S) configuration of the target compound is critical for its biological activity. A 2015 review initially misassigned the stereochemistry of a related exo-2-azanorbornane derivative, later corrected via X-ray crystallography . This highlights the importance of rigorous stereochemical validation in bicyclic systems.

Functional Group Impact on Properties

  • Aminomethyl Group: Enhances solubility and enables further derivatization (e.g., amide coupling) .
  • Hydroxyl/Hydroxymethyl Groups : Introduce polarity, affecting pharmacokinetic properties .

Table 2: Spectral Data Comparison

Compound <sup>13</sup>C NMR (DMSO-d6) ESI-MS ([M+H]+)
Target Compound δ 58.16 (N-CH2), 170.24 (C=O) 369.3
Hydroxymethyl Analog δ 63.47 (CH2OH), 51.68 (N-Boc) 376.4
Bromobenzimidazole Derivative Not reported 403.29 (calc.)

Biological Activity

tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 1181573-42-1, is a bicyclic compound with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its unique structural features that allow for interactions with biological targets.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • Boiling Point : Approximately 316.2 °C
  • Density : 1.087 g/cm³
  • pKa : 10.32

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. Its bicyclic structure allows it to mimic natural substrates or inhibitors, making it a potential candidate for drug development.

Key Mechanisms

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptor sites, influencing physiological responses.
  • Enzyme Inhibition : It has the potential to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these pathways are dysregulated.

Pharmacological Studies

Recent studies have indicated that this compound exhibits:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains, suggesting its use as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, which could be relevant in the context of neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus50 µg/mL
    Escherichia coli100 µg/mL
  • Neuroprotective Mechanism :
    • In vitro studies using neuronal cell lines exposed to oxidative stress revealed that the compound significantly reduced cell death rates compared to controls, indicating its potential role in protecting neurons from damage.

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Variations in the substituents on the bicyclic framework can lead to changes in potency and selectivity towards specific biological targets.

SubstituentEffect on Activity
Tert-butyl groupEnhances lipophilicity
Aminomethyl groupCritical for receptor binding

Q & A

Q. Table 1. Key Synthetic Parameters for Thiourea Derivatives

ParameterOptimal ConditionReference
SolventCHCl₃ (0.25 M)
Reaction Time12–16 hours (RT)
PurificationSiO₂, hexane:EtOAc (75:25)
Yield80–82%

Q. Table 2. Biological Activity of Bicyclic Derivatives

DerivativeTargetIC₅₀/EC₅₀Reference
Boronic ester analogSARS-CoV-2 3CLpro45 nM
Nitrile-containingCovalent inhibitor78 nM
Fluoro-substitutedMetabolic stabilityt₁/₂ = 6.2 h

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